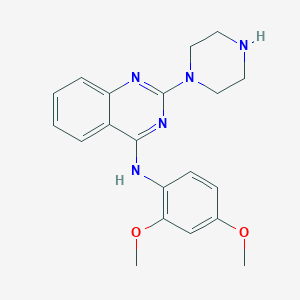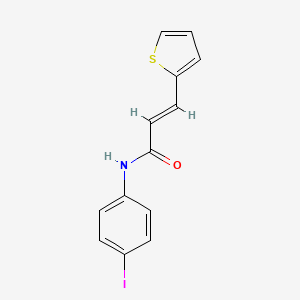
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
説明
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes called tyrosine kinases. These enzymes play a crucial role in cell signaling and are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. PD153035 has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various types of cancer.
作用機序
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine selectively inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting the activity of the EGFR, this compound can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of the EGFR, it can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has several advantages for lab experiments. It is a highly selective inhibitor of the EGFR tyrosine kinase, which allows for the study of the specific role of this enzyme in cancer cell signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use in lab experiments. This compound has been shown to have off-target effects on other tyrosine kinases, which can complicate the interpretation of experimental results. It is also not effective in all types of cancer cells, and its efficacy may vary depending on the genetic background of the cancer cells.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine and its potential use in cancer therapy. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which can help to personalize cancer treatment. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies is an area of active research, with the goal of improving the effectiveness of cancer treatment.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). In preclinical studies, this compound has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in NSCLC cells. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in NSCLC patients, but the results have been mixed.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEPBSBZSRTGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3618857.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)

![2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3618881.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B3618889.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B3618902.png)
![3-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3618909.png)

![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![2-({5-[(benzylthio)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3618923.png)
![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3618948.png)